molecular formula C14H11F3N6 B12241486 4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

Cat. No.: B12241486
M. Wt: 320.27 g/mol
InChI Key: OROKIBNWLQSUFX-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline is a complex organic compound that belongs to the class of triazolopyrazine derivativesThe presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline typically involves multiple steps. One common method includes the following steps :

    Formation of the Triazolopyrazine Core: This involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine.

    Coupling with Quinazoline: The triazolopyrazine core is then coupled with a quinazoline derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the triazolopyrazine core .

Scientific Research Applications

4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

    Foretinib: A multi-kinase inhibitor targeting c-Met, VEGFR-2, and other kinases.

Uniqueness

4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline is unique due to its specific combination of the triazolopyrazine core with the quinazoline ring, which enhances its selectivity and potency as a kinase inhibitor. The presence of the trifluoromethyl group further improves its pharmacokinetic properties, making it a valuable compound for drug development .

Properties

Molecular Formula

C14H11F3N6

Molecular Weight

320.27 g/mol

IUPAC Name

4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline

InChI

InChI=1S/C14H11F3N6/c15-14(16,17)13-21-20-11-7-22(5-6-23(11)13)12-9-3-1-2-4-10(9)18-8-19-12/h1-4,8H,5-7H2

InChI Key

OROKIBNWLQSUFX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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